Lipophilicity (LogP) Differentiation: 7-CF₃ vs. 3-CF₃ and 4-CF₃ Regioisomers
The position of the trifluoromethyl group on the indazole ring critically influences the compound's lipophilicity (LogP), a key determinant of membrane permeability and pharmacokinetic behavior. 5-Bromo-7-(trifluoromethyl)-1H-indazole (7-CF₃) exhibits a distinct LogP profile compared to its 3-CF₃ and 4-CF₃ regioisomers [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1 (XLogP3) or 2.94 |
| Comparator Or Baseline | 5-Bromo-3-(trifluoromethyl)-1H-indazole: LogP = 3.34; 5-Bromo-4-(trifluoromethyl)-1H-indazole: LogP = 7.76 (for a larger derivative, indicative of the 4-CF₃ scaffold's higher intrinsic lipophilicity). 5-Bromo-1H-indazole (no CF₃): LogP = 2.59. |
| Quantified Difference | The 7-CF₃ regioisomer (LogP ~3.0) is less lipophilic than the 3-CF₃ regioisomer (LogP 3.34) and significantly less lipophilic than the 4-CF₃ scaffold, but more lipophilic than the non-fluorinated analog (LogP 2.59). |
| Conditions | Computed LogP values (XLogP3, ACD/Labs) under standard conditions. |
Why This Matters
Procuring the correct 7-CF₃ regioisomer is critical for maintaining intended drug-like properties in lead optimization programs; even a shift of the CF₃ group to the 3-position yields a meaningfully different LogP, which can alter in vivo distribution and target engagement.
- [1] PubChem. (2025). 5-Bromo-7-(trifluoromethyl)-1H-indazole. XLogP3-AA: 3.1. View Source
- [2] Chemsrc. (2018). 5-Bromo-1H-indazole. LogP: 2.59. View Source
